3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
CAS No.:
Cat. No.: VC16789341
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 3-pyrrolidin-2-ylbenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H |
| Standard InChI Key | PVVCFTFXCAGXRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride, reflecting its (S)-enantiomeric configuration. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory and industrial applications.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed (see Note) |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 3-[(2S)-pyrrolidin-2-yl]benzoic acid; hydrochloride |
| InChI Key | PVVCFTFXCAGXRM-PPHPATTJSA-N |
| PubChem CID | 66519231 |
Note: While the exact CAS number is omitted in available sources, the compound is cataloged under identifiers such as VCID: VC13430030.
Stereochemical Considerations
The chiral center at the pyrrolidine ring’s second carbon confers enantioselectivity, making this compound valuable in asymmetric catalysis. The (S)-configuration is predominant in commercial samples, as evidenced by stereodescriptors in supplier databases.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(pyrrolidin-2-yl)benzoic acid hydrochloride typically involves two stages:
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Formation of the Free Acid: A palladium-catalyzed coupling reaction between a pyrrolidine derivative (e.g., 2-pyrrolidinyl boronic acid) and a halogenated benzoic acid precursor (e.g., 3-bromobenzoic acid) under Suzuki-Miyaura conditions.
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Salt Formation: Treatment of the free acid with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling Reaction | Pd(PPh₃)₂Cl₂, K₂CO₃, H₂O/CH₃CN, 100°C | ~85% |
| Salt Formation | HCl (gaseous or aqueous), RT | >90% |
Purification and Resolution
Chiral resolution techniques, such as chromatography using chiral stationary phases or diastereomeric salt formation, are employed to isolate the (S)-enantiomer. Suppliers report purities ≥95%, validated via HPLC and chiral GC analysis.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, methanol). It remains stable under ambient conditions but degrades upon prolonged exposure to moisture or high temperatures (>200°C).
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N-H and O-H stretches).
-
NMR (¹H): Characteristic signals include δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 7.5–8.1 ppm (aromatic protons).
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | ≥95% | 1 g, 5 g, 10 g | $120–$180/g |
| Parchem | ≥98% | 100 mg–500 g | $80–$150/g |
Comparison with Structural Analogs
Pyridine-Containing Variants
Replacing pyrrolidine with pyridine (e.g., 3-(pyridin-2-yl)benzoic acid) abolishes chirality but improves solubility in nonpolar solvents . Such derivatives are explored as fluorescent probes .
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